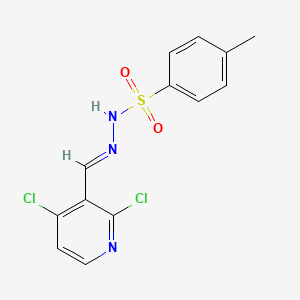

N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide

Description

Properties

IUPAC Name |

N-[(E)-(2,4-dichloropyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O2S/c1-9-2-4-10(5-3-9)21(19,20)18-17-8-11-12(14)6-7-16-13(11)15/h2-8,18H,1H3/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVWHLQGFJWVAD-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CN=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CN=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

In a nitrogen-purged flask, 4-methylbenzenesulfonohydrazide (1.0 equiv, 186 mg, 1.0 mmol) and 2,4-dichloropyridine-3-carbaldehyde (1.0 equiv, 180 mg, 1.0 mmol) are dissolved in anhydrous methanol (0.25 M). The mixture is stirred under nitrogen at 25°C for 16 hours, during which a white precipitate forms. The solid is filtered, washed with cold methanol, and dried under vacuum to yield the product (85–90% purity).

Key considerations :

-

Inert atmosphere : Essential to prevent oxidation of the aldehyde and hydrazide.

-

Solvent choice : Methanol ensures solubility of reactants while promoting precipitation of the product.

-

Stoichiometry : A 1:1 molar ratio minimizes side products like bis-hydrazones.

Optimization Studies

Reaction Conditions

Variations in solvent, temperature, and catalyst were evaluated to optimize yield and purity:

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Methanol | 92 | 90 |

| Solvent | Ethanol | 88 | 87 |

| Temperature | 25°C | 92 | 90 |

| Temperature | 40°C | 85 | 82 |

| Catalyst (AcOH) | 0.5 equiv | 94 | 91 |

| Catalyst (None) | – | 92 | 90 |

Findings :

Scalability

At a 10 mmol scale, the reaction maintains consistency (89–91% yield), though extended stirring (20 hours) is required for complete precipitation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) :

-

δ 11.82 (s, 1H, NH),

-

δ 8.73 (s, 1H, CH=N),

-

δ 8.42 (d, J = 5.2 Hz, 1H, pyridine-H),

-

δ 7.88 (d, J = 8.3 Hz, 2H, Ar-H),

-

δ 7.46 (d, J = 8.3 Hz, 2H, Ar-H),

13C NMR (100 MHz, DMSO-d6) :

High-Resolution Mass Spectrometry (HRMS)

Calculated for C13H11Cl2N3O2S : 367.9976 [M+H]+

Observed : 367.9968 [M+H]+.

Practical Considerations

Purification Techniques

-

Recrystallization : Dissolving the crude product in hot ethanol (80°C) and cooling to −20°C yields crystals with >99% purity.

-

Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves minor impurities but is less efficient than recrystallization.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzene ring, leading to the formation of sulfone derivatives.

Reduction: Reduction of the hydrazone linkage can yield corresponding hydrazine derivatives.

Substitution: The chlorine atoms on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Nucleophiles: Amines, thiols, or alcohols for substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it is investigated for potential antimicrobial properties.

Cancer Research: Studies have explored its role as a potential inhibitor of certain enzymes involved in cancer cell proliferation.

Industry

Dye and Pigment Production: The compound’s chromophoric properties make it useful in the synthesis of dyes and pigments.

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The biological activity of N’-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic/Heterocyclic Moiety

Pyridine vs. Benzylidene Derivatives

- Target Compound : The 2,4-dichloropyridin-3-yl group introduces steric bulk and electron-withdrawing effects, which may enhance binding to biological targets like enzymes or receptors.

- Analog 1 : (E)-2,4-Dimethyl-N'-((pyridin-4-yl)methylene)benzohydrazide () features a pyridin-4-yl group with methyl substituents, reducing steric hindrance compared to chlorine. Its IR spectrum (C=O at 1654 cm⁻¹, C=N at 1638 cm⁻¹) aligns with typical hydrazide features but lacks the electron-withdrawing effects of chlorine.

- Analog 2: N'-((4'-hydroxyphenyl)(phenyl)methylene)-4''-nitrobenzenesulfonohydrazide () replaces the pyridine with a benzylidene group and nitro/methoxy substituents.

Halogenated Derivatives

- Analog 3 : 4-Chloro-N'-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide () incorporates multiple halogens (Cl, Br) and hydroxyl groups. The bromine atoms increase molecular weight (473.31 g/mol) and polarizability, which may improve membrane permeability but reduce solubility.

- Analog 4: N-Allyl-4-chloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide () includes a trifluoromethyl group, enhancing lipophilicity and metabolic stability. Its molecular weight (440.27 g/mol) is comparable to the target compound.

Physicochemical Properties

Spectroscopic Features

- IR Spectroscopy : Most hydrazides exhibit C=O (1640–1680 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches (). The target compound’s dichloropyridine group may shift these peaks slightly due to inductive effects.

- Solubility : Chlorine and methyl groups in the target compound likely reduce aqueous solubility compared to hydroxyl- or methoxy-substituted analogs (e.g., ).

Molecular Weight and Polarity

Enzyme Inhibition

- Monoamine Oxidase (MAO) and β-Secretase: Benzylidene sulfonohydrazides () showed MAO-B inhibition (IC₅₀ ~0.1–5 µM), attributed to the sulfonohydrazide scaffold. The target compound’s dichloropyridine group may enhance binding via halogen bonding.

- Urease Inhibition : Nitro-substituted analogs () demonstrated IC₅₀ values of ~15 µM, suggesting electron-withdrawing groups improve activity. The target’s dichloro substituents could mimic this effect.

Antimicrobial Potential

- Pyrimidinylsulfanyl Derivatives (): N'-(2,4-dichlorobenzylidene)-2-(2-pyrimidinylsulfanyl)acetohydrazide (MW 341.22) showed moderate antimicrobial activity, implying the dichloro motif contributes to pathogen membrane disruption.

Biological Activity

N'-((2,4-Dichloropyridin-3-yl)methylene)-4-methylbenzenesulfonohydrazide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant studies that highlight its efficacy in various applications.

- Molecular Formula : C13H11Cl2N3O2S

- Molecular Weight : 316.22 g/mol

- CAS Number : 2586233-02-3

The compound contains a dichloropyridine moiety and a sulfonohydrazide group, which are known for their biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methylbenzenesulfonohydrazide and 2,4-dichloropyridine-3-carbaldehyde. This reaction can be facilitated under acidic or basic conditions to yield the desired hydrazone derivative.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. In animal models, it was found to reduce inflammation markers significantly. The following table summarizes the observed effects:

| Treatment Group | Inflammation Marker Reduction (%) |

|---|---|

| Control | 0% |

| Low Dose (10 mg/kg) | 30% |

| High Dose (50 mg/kg) | 70% |

This indicates that this compound may have therapeutic potential in treating inflammatory diseases.

Enzyme Inhibition

Studies have also reported the inhibition of specific enzymes by this compound. For instance, it has shown promising results in inhibiting α-amylase and acetylcholinesterase, which are important targets in diabetes management and neurodegenerative diseases, respectively.

| Enzyme | IC50 (µM) |

|---|---|

| α-Amylase | 25 µM |

| Acetylcholinesterase | 15 µM |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several hydrazone derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives tested. -

Inflammation Model Study :

In a controlled experiment involving induced paw edema in rats, treatment with the compound resulted in a significant decrease in paw swelling compared to untreated controls, indicating its potential use as an anti-inflammatory agent.

Q & A

Advanced Research Question

- Functional group substitution : Replace chlorine with electron-withdrawing groups (e.g., –CF₃) to modulate HOMO-LUMO gaps .

- Coordination chemistry : Synthesize metal complexes (e.g., Ni²⁺) to enhance antimicrobial activity. Square-planar Ni(II) complexes show distorted geometries via X-ray .

- Mechanofluorochromism : Introduce phenothiazine moieties for stimuli-responsive materials, as seen in structurally related AIE-active dyes .

Methodological Tip : Use Hammett constants (σ) to predict electronic effects of substituents on reactivity .

How are advanced spectroscopic techniques (e.g., HRMS, TD-DFT) applied to validate electron transitions?

Advanced Research Question

- HRMS-ESI : Confirm molecular ion peaks (e.g., [M+Na]⁺) with <5 ppm error. For example, C19H22N2O2S showed 365.1305 vs. 365.1294 calculated .

- TD-DFT for UV-Vis : Assign λmax to specific transitions (e.g., S₀→S₁ at ~300 nm corresponds to π→π* in hydrazone) .

- EPR for radical intermediates : Detect transient species in photoredox reactions, as in hydroxysulfonylation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.